1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one
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Overview
Description
1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one is a synthetic compound belonging to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a fluorine atom in the benzofuran ring enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite.
Attachment of the Butanone Side Chain: This step involves the acylation of the benzofuran ring using appropriate acylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H11FO2 |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
1-(5-fluoro-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C12H11FO2/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7H,2-3H2,1H3 |
InChI Key |
DNYGUUUQYXVWKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
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